molecular formula C9H9BrClN B8632985 4-bromo-2-chloro-N-cyclopropylaniline

4-bromo-2-chloro-N-cyclopropylaniline

Cat. No. B8632985
M. Wt: 246.53 g/mol
InChI Key: FOGCTTZODAXTPU-UHFFFAOYSA-N
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Patent
US08716480B2

Procedure details

To a solution of 4-bromo-2-chloroaniline (C.A.S. 38762-41-3), (1 g, 4.843 mmol) in AcOH (19 ml) and MeOH (10 mL) was added [(1-ethoxycyclopropyl)oxy]-trimethylsilane (1.199 ml, 5.57 mmol) dropwise at r.t. The reaction mixture was then refluxed at 67-69° C. for 3 h. under a N2 atmosphere. The mixture was then concentrated in vacuo to obtain a crude oil. Into a 200 mL four-necked flask fitted with a reflux condenser, a mechanical stirrer and a thermometer were added NaBH4 (0.366 g, 9.687 mmol) and anhydrous THF (10 mL). After cooling to 5° C., BF3.Et2O complex (1.228 ml, 9.687 mmol) was added dropwise and the mixture stirred under a N2 atmosphere at 5° C. for 1 h. The crude oil dissolved in THF (5 mL), was added dropwise at 5-10° C. over 20 min. After stirring at r.t. for 5 h, at reflux for 2 h. and then removing THF by distillation, the mixture was cooled to r.t. and poured into water. The resulting mixture was extracted with Et2O. The Et2O layer was washed with water and dried (Na2SO4) followed by the removal of Et2O in vacuo. The crude product thus obtained was purified by column chromatography (silica gel; Heptane/AcOEt 99:1 as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D34 (0.390 g, 32.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.199 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.366 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([Cl:9])[CH:3]=1.C(O[C:13]1(O[Si](C)(C)C)[CH2:15][CH2:14]1)C.[BH4-].[Na+]>CC(O)=O.CO.C1COCC1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:13]2[CH2:15][CH2:14]2)=[C:4]([Cl:9])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)Cl
Name
Quantity
1.199 mL
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
19 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.366 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 (± 1) °C
Stirring
Type
CUSTOM
Details
the mixture stirred under a N2 atmosphere at 5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a crude oil
CUSTOM
Type
CUSTOM
Details
Into a 200 mL four-necked flask fitted with a reflux condenser, a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5° C.
ADDITION
Type
ADDITION
Details
BF3.Et2O complex (1.228 ml, 9.687 mmol) was added dropwise
ADDITION
Type
ADDITION
Details
was added dropwise at 5-10° C. over 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
After stirring at r.t. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h.
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
removing THF by distillation
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to r.t.
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with Et2O
WASH
Type
WASH
Details
The Et2O layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
followed by the removal of Et2O in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC1CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.